molecular formula C19H27N5O2 B2415413 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 921104-43-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2415413
CAS RN: 921104-43-0
M. Wt: 357.458
InChI Key: YGZZXBJQXSKHQM-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide, commonly known as CTICA, is a novel compound that has shown promising results in scientific research. It belongs to the class of tetrazole derivatives and has been synthesized using a simple and efficient method.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation of Related Compounds: Certain derivatives related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide have been synthesized and evaluated for their anticancer activities. For example, compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited notable anticancer effects against specific human lung adenocarcinoma cells, showcasing the potential of similar compounds in oncological research (Evren et al., 2019).

Catalysis in Chemical Synthesis

  • Catalyzed Cyclization Reactions: Research on related chemical structures has shown that compounds with similar frameworks can be used in platinum-catalyzed cyclization reactions. These reactions result in the formation of complex cyclic compounds, which are significant in various synthetic chemical processes (Nakamura, Sato, & Terada, 2009).

Development of Coordination Complexes

  • Formation of Coordination Complexes: Studies involving pyrazole-acetamide derivatives, which are structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide, have shown the ability to form novel coordination complexes. These complexes, such as those formed with cobalt (II) and copper (II), have been analyzed for their structural characteristics and potential applications, including in antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14(2)15-8-10-17(11-9-15)26-13-19(25)20-12-18-21-22-23-24(18)16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZXBJQXSKHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

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